molecular formula C14H11ClO4S B13102098 6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

Cat. No.: B13102098
M. Wt: 310.8 g/mol
InChI Key: KJEJYUXGZKQJKX-UHFFFAOYSA-N
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Description

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This specific compound is characterized by the presence of a 3-chlorobenzoyl group and a 1,3-dioxolan-2-yl group attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene typically involves the following steps:

    Formation of the 3-chlorobenzoyl chloride: This can be achieved by reacting 3-chlorobenzoic acid with thionyl chloride under reflux conditions.

    Acylation of thiophene: The 3-chlorobenzoyl chloride is then reacted with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride to form 2-(3-chlorobenzoyl)thiophene.

    Formation of the 1,3-dioxolan-2-yl group: This involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Final coupling: The 1,3-dioxolan-2-yl group is then introduced to the 2-(3-chlorobenzoyl)thiophene through a coupling reaction, often facilitated by a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 3-chlorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It may be used in the study of biological systems and interactions due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorobenzoyl)thiophene: Lacks the 1,3-dioxolan-2-yl group.

    5-(1,3-Dioxolan-2-yl)thiophene: Lacks the 3-chlorobenzoyl group.

    2-(3-Bromobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene is unique due to the combination of the 3-chlorobenzoyl and 1,3-dioxolan-2-yl groups attached to the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

6-Chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A chloro-substituted cyclohexadiene core.
  • A thiophene ring connected to a dioxolane moiety.

Molecular Formula : C14H10ClO3S
Molecular Weight : 329.2 g/mol
CAS Number : 898778-92-2

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Several studies have reported the anticancer properties of compounds similar to this compound. For instance:

  • In vitro Studies : Compounds with similar structures have shown selective cytotoxicity against tumorigenic cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). For example, derivatives of benzothiazole demonstrated IC50 values as low as 0.004 μM against T-cell proliferation .
CompoundCell LineIC50 (μM)
Compound AMDA-MB-2310.004
Compound BSK-Hep-10.028
Compound CWI-38>100

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Research has indicated that derivatives containing the dioxolane and thiophene moieties exhibit antibacterial and antifungal activities. In one study, minimal inhibitory concentrations (MICs) were reported at 50 μg/mL for various tested organisms .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Signal Transduction Modulation : The interaction with cellular pathways may lead to altered gene expression related to cell growth and apoptosis.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.
  • Introduction of the Dichlorobenzoyl Group : Through Friedel-Crafts acylation.
  • Attachment of the Dioxolane Ring : Via nucleophilic substitution reactions.

Case Studies

A notable case study involved the evaluation of similar compounds in preclinical models:

  • Study on Antitumor Effects : In vivo studies demonstrated that certain derivatives significantly reduced tumor growth in xenograft models when administered at specific dosages .

Properties

Molecular Formula

C14H11ClO4S

Molecular Weight

310.8 g/mol

IUPAC Name

6-chloro-2-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]cyclohexa-2,4-dien-1-one

InChI

InChI=1S/C14H11ClO4S/c15-9-3-1-2-8(12(9)16)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,9,14H,6-7H2

InChI Key

KJEJYUXGZKQJKX-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(C3=O)Cl

Origin of Product

United States

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